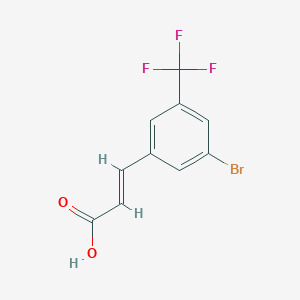

3-Bromo-5-(trifluoromethyl)cinnamicacid

Description

Overview of Cinnamic Acid Scaffold Significance in Organic and Medicinal Chemistry

Cinnamic acid, or 3-phenyl-2-propenoic acid, is an aromatic carboxylic acid naturally found in various plants, including cinnamon. nih.govresearchgate.net Its basic structure, featuring a phenyl ring linked to an acrylic acid moiety, provides a versatile and robust scaffold for chemical modifications. nih.govnih.gov This structural versatility has made cinnamic acid and its derivatives a focal point for researchers in organic and medicinal chemistry for decades. researchgate.netnih.gov

The cinnamic acid scaffold is a privileged structure in drug discovery, meaning it is a framework that frequently appears in biologically active compounds. researchgate.netresearchgate.net Derivatives synthesized from this scaffold have demonstrated a wide array of pharmacological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.netnih.gov The presence of the α,β-unsaturated carbonyl group makes it a potential Michael acceptor, a feature often utilized in the design of enzyme inhibitors and other therapeutic agents. mdpi.com The ability to easily modify the phenyl ring and the carboxylic acid group allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and bioavailability, to optimize its therapeutic potential. nih.govrsdjournal.org

Importance of Halogenation and Trifluoromethylation in Molecular Design for Enhanced Bioactivity and Stability

In the pursuit of developing new and more effective therapeutic agents, chemists often employ specific chemical modifications to known scaffolds. Halogenation and trifluoromethylation are two such critical strategies in modern drug design.

Halogenation , the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule, can profoundly influence its properties. taylorandfrancis.commdpi.com Bromine, a member of the halogen family, is larger and more polarizable than fluorine and chlorine. nih.gov Its incorporation into a drug candidate can enhance binding affinity to biological targets through a phenomenon known as halogen bonding, where the halogen atom acts as a Lewis acid. nih.gov This modification can also increase lipophilicity, which may improve the molecule's ability to cross biological membranes. mdpi.com

Trifluoromethylation , the introduction of a -CF3 group, is another powerful tool in medicinal chemistry. The trifluoromethyl group is significantly more lipophilic and larger than a methyl group and is known for its high electronegativity and electron-withdrawing nature. mdpi.com These characteristics can lead to several beneficial effects:

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the -CF3 group can block sites of metabolic oxidation, increasing the drug's half-life in the body.

Increased Bioavailability: The lipophilicity of the -CF3 group can facilitate absorption and membrane permeability. mdpi.com

Improved Binding Affinity: The unique electronic properties of the trifluoromethyl group can alter the molecule's interaction with its target protein, potentially leading to stronger and more selective binding. mdpi.com

The strategic placement of these groups on a parent molecule is a key aspect of rational drug design, aiming to create analogues with superior potency, selectivity, and pharmacokinetic profiles. nih.gov

Contextualization of 3-Bromo-5-(trifluoromethyl)cinnamic Acid within Contemporary Chemical Science and Research Landscapes

3-Bromo-5-(trifluoromethyl)cinnamic acid emerges as a compound of significant interest at the intersection of the principles discussed above. It is a synthetic derivative of cinnamic acid, distinguished by the presence of both a bromine atom and a trifluoromethyl group on its phenyl ring, specifically at the meta-positions relative to the propenoic acid side chain.

While extensive published research focusing specifically on the biological activities of 3-Bromo-5-(trifluoromethyl)cinnamic acid is not abundant, its structure suggests considerable potential as a subject for chemical and pharmacological investigation. The synthesis of this compound would typically involve multi-step synthetic routes, potentially starting from precursors like 3-Bromo-5-(trifluoromethyl)aniline (B1272211) or 3-Bromo-5-(trifluoromethyl)benzoic acid. nih.govnih.gov

The rationale for its design and potential study lies in the synergistic or additive effects of its substituents. The combination of the bromo and trifluoromethyl groups on the cinnamic acid scaffold is a deliberate strategy to modulate its electronic and steric properties.

Interactive Data Table: Properties of 3-Bromo-5-(trifluoromethyl)cinnamic acid Note: Experimental data for this specific compound is limited. The following are predicted or based on similar structures.

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrF3O2 |

| Molecular Weight | 311.05 g/mol |

| IUPAC Name | (E)-3-(3-bromo-5-(trifluoromethyl)phenyl)prop-2-enoic acid |

| Predicted LogP | 4.2 - 4.5 |

| Predicted pKa | ~4.3 |

The positioning of the electron-withdrawing bromo and trifluoromethyl groups at the 3- and 5-positions is expected to significantly influence the acidity of the carboxylic acid and the reactivity of the entire molecule. Researchers investigating new enzyme inhibitors, signaling pathway modulators, or novel materials might view this compound as a valuable building block or lead candidate. Its structure is a prime example of how the foundational cinnamic acid scaffold can be strategically decorated to explore new chemical space and potentially uncover novel biological functions.

Interactive Data Table: Anticipated Effects of Substituents on the Cinnamic Acid Scaffold

| Substituent | Position | Anticipated Effects on Molecular Properties |

|---|---|---|

| Bromo (-Br) | 3 | Increases lipophilicity, potential for halogen bonding, electron-withdrawing. nih.gov |

| Trifluoromethyl (-CF3) | 5 | Significantly increases lipophilicity, enhances metabolic stability, strong electron-withdrawing effect. mdpi.com |

| Cinnamic Acid Core | - | Provides a rigid scaffold, contains a reactive Michael acceptor, proven pharmacophore. nih.govmdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPPUUJCWFTOSC-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 5 Trifluoromethyl Cinnamic Acid and Analogues

Established Synthetic Routes for Cinnamic Acid Derivatives

The formation of the cinnamic acid backbone is a critical step, achievable through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and desired reaction conditions. For a substituted cinnamic acid like the title compound, these reactions would typically commence from 3-bromo-5-(trifluoromethyl)benzaldehyde (B1284209). uni.lu

Condensation Reactions (e.g., Knoevenagel-Doebner, Perkin's)

Condensation reactions represent a classical and widely used approach for the synthesis of α,β-unsaturated acids. byjus.com

The Perkin reaction , first reported in 1868, involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. byjus.comwikipedia.org For the synthesis of 3-Bromo-5-(trifluoromethyl)cinnamic acid, the reaction would involve heating 3-bromo-5-(trifluoromethyl)benzaldehyde with acetic anhydride and sodium or potassium acetate. wikipedia.orgstuba.sk The base generates a carbanion from the anhydride, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. byjus.com A subsequent dehydration step yields the unsaturated product. byjus.com While historically significant, this method can require high temperatures and long reaction times. uns.ac.id

The Knoevenagel-Doebner condensation offers a more efficient alternative. The Verley-Doebner modification of this reaction utilizes malonic acid as the nucleophile, which condenses with an aromatic aldehyde in the presence of a basic catalyst like pyridine, often with a co-catalyst such as piperidine (B6355638) or β-alanine. acs.orgacs.org The initial condensation product is an α,β-unsaturated malonic acid, which readily undergoes decarboxylation upon heating to afford the desired cinnamic acid. acs.org This method generally proceeds under milder conditions and gives high yields, making it a preferred route for many substituted cinnamic acids. acs.orgsemanticscholar.org

| Reaction | Key Reagents | Typical Catalyst | Key Features |

|---|---|---|---|

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., Sodium acetate) | Historically significant; Often requires high temperatures (160-180°C) and long reaction times. wikipedia.orgstuba.sk |

| Knoevenagel-Doebner Condensation | Aromatic aldehyde, Malonic acid | Amine bases (e.g., Pyridine, Piperidine) | Generally provides higher yields under milder conditions; Involves a decarboxylation step. acs.orgacs.org |

Cross-Coupling Approaches for Substituted Olefins

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. matthey.com

The Heck reaction provides a powerful method for the synthesis of substituted olefins. matthey.com This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. asianpubs.org To synthesize a cinnamic acid derivative, an appropriately substituted aryl halide, such as 1-bromo-3-iodo-5-(trifluoromethyl)benzene, would be coupled with acrylic acid or one of its esters. asianpubs.orggctlc.org The use of aqueous-biphasic systems can facilitate catalyst recycling and product separation. asianpubs.orgasianpubs.org

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, involving the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org While less direct for this specific target, a Suzuki reaction could be envisioned coupling an arylboronic acid with a suitable three-carbon vinyl partner to construct the cinnamic acid skeleton. nih.gov The reaction is known for its mild conditions, low toxicity of boron reagents, and broad substrate scope. libretexts.org

| Reaction | Coupling Partners | Typical Catalyst | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl halide + Alkene (e.g., Acrylic acid) | Palladium complex (e.g., Palladacycle) | Excellent for forming substituted olefins; Can be performed in aqueous media to improve sustainability. asianpubs.orgasianpubs.org |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium complex (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, non-toxic byproducts. wikipedia.orglibretexts.org |

Regioselective Halogenation Strategies for Aromatic and Alkenyl Systems

The precise placement of the bromine atom on the aromatic ring is dictated by the directing effects of the other substituents.

Bromination Protocols

The synthesis of the key intermediate, 3-bromo-5-(trifluoromethyl)benzaldehyde, relies on electrophilic aromatic substitution. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and, consequently, a strong deactivating and meta-directing group. youtube.com Similarly, the aldehyde (-CHO) group is also deactivating and meta-directing.

Therefore, starting with 3-(trifluoromethyl)benzaldehyde, electrophilic bromination is expected to selectively introduce a bromine atom at the C5 position, which is meta to both existing substituents. Common reagents for this transformation include molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS) in an acidic medium. nih.govmasterorganicchemistry.com The Lewis acid serves to polarize the Br-Br bond, generating a potent electrophile (Br⁺) that can attack the deactivated aromatic ring. masterorganicchemistry.comlibretexts.org The synthesis of 3,5-bis(trifluoromethyl)bromobenzene (B1265498) from 1,3-bis(trifluoromethyl)benzene (B1330116) using brominating agents in sulfuric and acetic acid has also been demonstrated, highlighting the strong meta-directing effect of the -CF3 groups. google.comgoogle.com

Directed Halogenation Techniques

While advanced directed halogenation techniques exist, the regiochemical outcome for the synthesis of 3-bromo-5-(trifluoromethyl)benzaldehyde is primarily controlled by the inherent electronic properties of the substituents already on the ring. nih.gov A π-acceptor substituent, like the trifluoromethyl group, directs electrophilic attack to the meta position. nih.gov The combined meta-directing influence of both the aldehyde and trifluoromethyl groups strongly favors the formation of the desired 1,3,5-substitution pattern without the need for external directing groups. youtube.com

Introduction of Trifluoromethyl Functionality

The trifluoromethyl group is a crucial pharmacophore that can enhance metabolic stability and binding affinity. mdpi.comwikipedia.org Its introduction into an aromatic ring is a non-trivial synthetic step. Modern methods have largely superseded older, harsher techniques.

One prominent strategy involves the cross-coupling of an aryl halide (e.g., an aryl iodide or bromide) with a trifluoromethyl-metal reagent, such as trifluoromethyl copper (CuCF₃). wikipedia.org Another state-of-the-art approach uses photoredox catalysis, where a reagent like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can introduce the -CF₃ group onto aromatic and heteroaromatic systems under mild, room-temperature conditions using light. wikipedia.org These methods offer significant advantages in terms of functional group compatibility and reaction mildness compared to classical methods like the Swarts reaction, which uses antimony fluorides. wikipedia.orgwikipedia.org

Methods for Direct Trifluoromethylation

Direct trifluoromethylation involves the introduction of a CF₃ group onto a pre-existing molecular scaffold. These methods are highly sought after for late-stage functionalization in drug discovery.

Recent advancements have focused on the direct trifluoromethylation of the cinnamic acid framework itself or related structures. One notable strategy involves the copper-mediated trifluoromethylation of ortho-hydroxycinnamic esters using Togni's reagent as the CF₃ source. researchgate.net This method proceeds under mild conditions and demonstrates good functional group tolerance, leading to the regioselective synthesis of 3-trifluoromethylated coumarins, which are cyclized derivatives of cinnamic acids. researchgate.net The reaction is believed to proceed through a radical pathway. researchgate.net

Another approach is the visible-light-induced direct difluoromethylation of heterocycles, which offers a metal-free alternative for introducing fluorinated methyl groups. nih.gov While not a trifluoromethylation method, this organophotocatalytic C-H oxidative difluoromethylation highlights the potential of photoredox catalysis for direct functionalization without requiring pre-functionalized substrates. nih.gov Palladium catalysis has also been employed for the trifluoromethylation of aryl bromides in micellar media, which can enhance yields and is applicable to substrates with various functional groups. nih.gov

| Method | Substrate Type | CF₃/CF₂H Source | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Copper-Mediated Trifluoromethylation | ortho-Hydroxycinnamic Esters | Togni's Reagent | Copper catalyst | Mild conditions, good functional group tolerance, regioselective. | researchgate.net |

| Organophotocatalytic Difluoromethylation | Heterocycles | CF₂HSO₂Na | Organic photocatalyst (Rose Bengal), visible light | Metal-free, avoids pre-functionalization, uses O₂ as a green oxidant. | nih.gov |

| Palladium-Catalyzed Trifluoromethylation | Aryl Bromides | Not specified | Palladium catalyst, micellar media | Enhanced yields, applicable to various functional groups. | nih.gov |

Synthesis via Trifluoromethyl-Substituted Precursors

A more traditional and often higher-yielding approach to synthesizing 3-bromo-5-(trifluoromethyl)cinnamic acid involves the use of a precursor that already contains the trifluoromethyl and bromo substituents on the aromatic ring. The most common precursor for this strategy is 3-bromo-5-(trifluoromethyl)benzaldehyde.

The synthesis of the target cinnamic acid from this aldehyde can be achieved through several classic condensation reactions:

Aldol Condensation: A straightforward method involves the condensation of m-trifluoromethylbenzaldehyde with acetaldehyde (B116499) in the presence of a base catalyst like 1,8-diazabicycloundec-7-ene (DBU). google.com This one-step reaction, performed in a solvent such as tetrahydrofuran, can produce the desired m-trifluoromethyl cinnamic acid with high purity and good yield, making it suitable for industrial-scale production. google.com

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. While a classic method, its efficiency can be reduced by certain substituents on the aldehyde. jocpr.com

Knoevenagel Condensation: This involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base. This method is often preferred for aldehydes with electron-donating groups where the Perkin reaction may give low yields. jocpr.com

The synthesis of the required precursors is also a critical step. For instance, 3,5-bis(trifluoromethyl)bromobenzene can be prepared by the bromination of 1,3-bis(trifluoromethyl)benzene using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a mixture of sulfuric and acetic acid. google.comgoogle.com The use of acetic acid and rapid mixing helps to increase the solubilization of the starting material, leading to higher selectivity and yield. google.com Another key intermediate, 3-bromo-5-(trifluoromethyl)aniline (B1272211), is a known compound used in the synthesis of various pharmaceuticals, and its impurity profile has been studied using advanced techniques like LC-SPE/NMR. researchgate.net

| Aldehyde | Reagent | Base Catalyst | Solvent | Conditions | Outcome |

|---|---|---|---|---|---|

| m-Trifluoromethylbenzaldehyde | Acetaldehyde | DBU | Tetrahydrofuran | Room temperature, 48h | Product purity >98% |

| m-Trifluoromethylbenzaldehyde | Acetaldehyde | Triethylamine | Methanol (B129727) | - | Alternative base catalyst |

| m-Trifluoromethylbenzaldehyde | Acetaldehyde | Diisopropyl ethyl amine | Methyl tertiary butyl ether (MTBE) | - | Alternative base catalyst |

Decarboxylative Functionalization for Trifluoromethyl-Containing Moieties (Related Methodologies)

Decarboxylative cross-coupling reactions represent a powerful strategy where a carboxylic acid group is replaced with another functional group. This approach is particularly valuable for introducing trifluoromethyl groups.

A notable method is the visible-light-induced decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids. rsc.org This reaction utilizes the Togni reagent as the CF₃ source and proceeds at room temperature with broad functional group tolerance, yielding trifluoromethylated alkenes. rsc.org The mechanism is suggested to be radical-based. rsc.org This strategy effectively converts a cinnamic acid derivative into a β-(trifluoromethyl)styrene. researchgate.net

Similarly, a combination of photoredox and copper catalysis enables the efficient decarboxylative trifluoromethylation of aliphatic carboxylic acids, converting them into trifluoromethyl analogues. nih.gov This dual catalysis approach operates under mild conditions and is effective for late-stage functionalization of complex molecules. nih.govnih.gov While focused on aliphatic acids, the principles of metallaphotoredox catalysis are broadly applicable and highlight the potential for converting abundant carboxylic acid functionalities into valuable CF₃-containing motifs. nih.gov

These decarboxylative methods provide a complementary route to trifluoromethylated structures, starting from readily available cinnamic acids and offering an alternative to precursor-based methods.

Sequential Functionalization and Protecting Group Strategies

The synthesis of a multi-substituted compound like 3-bromo-5-(trifluoromethyl)cinnamic acid requires careful planning of the reaction sequence. The order of introduction of the bromo, trifluoromethyl, and acrylic acid groups is dictated by the directing effects of the substituents and the compatibility of the reaction conditions.

A common strategy begins with a disubstituted benzene (B151609) ring. For example, starting with 1,3-bis(trifluoromethyl)benzene, a selective electrophilic bromination can be performed to yield 3,5-bis(trifluoromethyl)bromobenzene. google.com Alternatively, one could start with a precursor like 3-bromoaniline (B18343) and then introduce the trifluoromethyl group, although this can be more challenging.

Once the 3-bromo-5-(trifluoromethyl)phenyl core is established (typically as the benzaldehyde), the cinnamic acid side chain is constructed using methods described in section 2.3.2.

More advanced strategies involve the late-stage functionalization of a simpler cinnamate (B1238496) scaffold. For instance, palladium-catalyzed meta-C–H activation has been used for the olefination, allylation, and cyanation of α-substituted cinnamates. nih.govrsc.org These reactions use a directing group to achieve high regioselectivity at the meta position, which is typically difficult to functionalize. nih.gov This approach could theoretically be applied to a 3-bromocinnamate to introduce a trifluoromethyl group or vice-versa, although this would be a challenging and non-standard route.

Protecting group strategies are crucial, especially in multi-step syntheses. The carboxylic acid group of cinnamic acid can be converted to an ester to prevent unwanted reactions during subsequent functionalization steps on the aromatic ring or the alkene. beilstein-journals.org For instance, if further transformations on the aromatic ring were required after the cinnamic acid moiety is in place, protecting the carboxyl group as a methyl or ethyl ester would be standard practice. The use of protecting groups is also vital in the synthesis of complex trifluoromethylated molecules like nucleosides, where hydroxyl groups must be masked during the radical trifluoromethylation step. nih.gov

Synthetic Challenges and Yield Optimization in Complex Cinnamic Acid Systems

The synthesis of complex, polysubstituted cinnamic acids is often fraught with challenges that can impact yield, purity, and scalability.

Low Yields and Side Reactions: Traditional methods like the Perkin reaction can suffer from low yields, particularly when electron-donating groups are present on the aromatic ring. jocpr.com Furthermore, the basic conditions used in many condensation reactions can lead to unwanted side products. jocpr.com Even in modern syntheses, low yields can be a problem; for example, a multi-step synthesis of a trifluoromethyl-substituted triphyrin reported an initial yield of only 10%. chemrxiv.org

Reaction Conditions: Achieving high yields and selectivity often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. For instance, the Knoevenagel and Doebner modifications may provide better yields for certain substrates but often require long reaction times. jocpr.com In the synthesis of 3,5-bis(trifluoromethyl)bromobenzene, it was found that the rate of mixing and the inclusion of acetic acid as a co-solvent were critical for improving the yield and minimizing bis-brominated byproducts. google.comgoogle.com

Competing Reactivity: Cinnamic acid derivatives possess multiple reactive sites: the aromatic ring, the alkene double bond, and the carboxyl group. beilstein-journals.org This presents a significant challenge for selective functionalization. For example, when attempting C–H activation on the aromatic ring of a cinnamate, there is a risk of competing reactions at the reactive olefinic site. rsc.org

Stereoselectivity: Many synthetic methods can produce a mixture of (E) and (Z) isomers of the cinnamic acid double bond. Achieving high stereoselectivity for the desired isomer often requires specific catalysts or reaction conditions. For example, in a photocatalytic decarboxylative difluoromethylation, the E/Z ratio was found to be highly dependent on whether the reaction was run in batch or continuous flow. tue.nl

Optimizing these syntheses involves a systematic approach, screening different reagents and conditions to find the ideal balance of reactivity, selectivity, and yield. researchgate.net The development of more efficient, selective, and environmentally sustainable methods remains a key focus of research in this area. nih.gov

Chemical Transformations and Reaction Mechanisms of 3 Bromo 5 Trifluoromethyl Cinnamic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and decarboxylation reactions. The electrophilic character of the carboxyl carbon is enhanced by the electron-withdrawing nature of the 3-bromo-5-(trifluoromethyl)phenyl ring.

Esterification and Amidation Reactions

Esterification of 3-bromo-5-(trifluoromethyl)cinnamic acid can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. sapub.orgnih.gov The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

A greener alternative to traditional esterification is the Steglich esterification, which utilizes a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov This method is advantageous as it can be performed under milder conditions. nih.gov

Amidation reactions to form cinnamamides can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. Direct amidation is also possible using coupling agents like EDC, similar to the Steglich esterification. nih.gov The synthesis of various substituted cinnamamides has been reported, highlighting the versatility of this reaction. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., ethanol, methanol), catalytic H₂SO₄, heat | Alkyl 3-bromo-5-(trifluoromethyl)cinnamate |

| Steglich Esterification | Alcohol, EDC, DMAP, organic solvent (e.g., acetonitrile) | Alkyl 3-bromo-5-(trifluoromethyl)cinnamate |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | N-substituted 3-bromo-5-(trifluoromethyl)cinnamamide |

| Amidation (Direct Coupling) | Amine, EDC, with or without a co-catalyst, organic solvent | N-substituted 3-bromo-5-(trifluoromethyl)cinnamamide |

Reduction and Decarboxylation Pathways

The reduction of the carboxylic acid moiety in 3-bromo-5-(trifluoromethyl)cinnamic acid to the corresponding alcohol, 3-bromo-5-(trifluoromethyl)cinnamyl alcohol, requires the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄). The electron-withdrawing substituents on the aromatic ring are unlikely to interfere with this transformation. Selective reduction of the carboxylic acid in the presence of the alkene is challenging, and often, reduction of the double bond may also occur.

Decarboxylation of cinnamic acids is generally difficult due to the stability of the conjugated system. However, under certain conditions, such as with specific catalysts or through photochemically induced processes, decarboxylation can be achieved. For instance, palladium-catalyzed decarboxylative cross-coupling reactions of cinnamic acid with aryl iodides have been reported.

Transformations at the Alkenyl Double Bond

The carbon-carbon double bond in the cinnamic acid backbone is susceptible to a range of addition and cycloaddition reactions. The electron-withdrawing nature of the 3-bromo-5-(trifluoromethyl)phenyl group makes the double bond relatively electron-deficient.

Addition Reactions (e.g., Hydrogenation, Halogenation)

Catalytic hydrogenation of the alkenyl double bond in cinnamic acid derivatives is a common transformation, typically employing catalysts such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) under a hydrogen atmosphere. researchgate.netasianpubs.org This reaction yields the corresponding 3-phenylpropanoic acid derivative. The choice of catalyst and reaction conditions can influence the selectivity, as some catalysts may also promote the reduction of the aromatic ring or the carboxylic acid group at higher temperatures and pressures. researchgate.netasianpubs.org Transfer hydrogenation, using hydrogen donors like formic acid, offers a milder alternative to using pressurized hydrogen gas. researchgate.net

Halogenation of the double bond, for instance with bromine (Br₂), proceeds via an electrophilic addition mechanism. libretexts.org The reaction of an alkene with a halogen typically forms a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion, leading to an anti-addition product. libretexts.org The electron-deficient nature of the double bond in 3-bromo-5-(trifluoromethyl)cinnamic acid may slow down the rate of electrophilic addition compared to electron-rich alkenes. researchgate.netresearchgate.net

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Ru/C, solvent (e.g., ethanol, ethyl acetate) | 3-(3-Bromo-5-(trifluoromethyl)phenyl)propanoic acid |

| Transfer Hydrogenation | Formic acid, catalyst (e.g., Rh complex), base | 3-(3-Bromo-5-(trifluoromethyl)phenyl)propanoic acid |

| Bromination | Br₂, inert solvent (e.g., CH₂Cl₂) | 2,3-Dibromo-3-(3-bromo-5-(trifluoromethyl)phenyl)propanoic acid |

Cycloaddition Reactions (e.g., [2+2] Photodimerization)

Cinnamic acids are well-known to undergo [2+2] photodimerization in the solid state upon irradiation with UV light. bilkent.edu.trresearchgate.netresearchgate.netbuffalo.eduias.ac.in This reaction leads to the formation of cyclobutane (B1203170) derivatives, specifically truxillic and truxinic acids. The regiochemistry and stereochemistry of the photodimerization are highly dependent on the crystal packing of the cinnamic acid molecules. For a successful reaction, the double bonds of adjacent molecules must be parallel and within a certain distance (Schmidt's topochemical principle). ias.ac.in The presence of substituents on the aromatic ring can influence the crystal packing and, consequently, the outcome of the photodimerization. Template-directed photodimerization has been developed to control the stereoselectivity of this reaction. bilkent.edu.tr

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring provides a handle for various cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl bromide in these transformations.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions are particularly relevant. The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.combeilstein-journals.orgmdpi.com This reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the cinnamic acid framework. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of palladium catalyst, ligands, and base. tcichemicals.comnih.gov

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrug.nl This reaction would enable the extension of the conjugated system by adding a vinyl group at the 3-position. The success of the Heck reaction is also dependent on the specific catalytic system and reaction conditions. nih.govresearchgate.netbeilstein-journals.org

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 3-Aryl-5-(trifluoromethyl)cinnamic acid |

| Heck Reaction | Alkene (e.g., styrene) | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base | 3-Styryl-5-(trifluoromethyl)cinnamic acid |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be electron-deficient, a condition typically facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. Electron-withdrawing groups positioned ortho or para to the leaving group can effectively stabilize the negative charge through resonance.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine substituent on 3-Bromo-5-(trifluoromethyl)cinnamic acid makes it an excellent substrate for these transformations. nih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The reactivity of aryl halides in this reaction typically follows the order: I > Br > Cl. tcichemicals.com The bromo-substituent in 3-Bromo-5-(trifluoromethyl)cinnamic acid is well-suited for this transformation.

The catalytic cycle involves three main steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the cinnamic acid derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the cinnamic acid scaffold.

| Boronic Acid Partner | Potential Product |

|---|---|

| Phenylboronic acid | 3-Phenyl-5-(trifluoromethyl)cinnamic acid |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-(trifluoromethyl)cinnamic acid |

| Thiophene-2-boronic acid | 3-(Thiophen-2-yl)-5-(trifluoromethyl)cinnamic acid |

| Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-5-(trifluoromethyl)cinnamic acid |

Sonogashira Coupling:

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by a copper(I) salt and is carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

The widely accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.

The final step is reductive elimination from the palladium center, which yields the arylated alkyne product and regenerates the active catalyst. wikipedia.org This reaction provides a direct route to synthesizing 3-alkynyl-5-(trifluoromethyl)cinnamic acid derivatives.

| Alkyne Partner | Potential Product |

|---|---|

| Phenylacetylene | 3-(Phenylethynyl)-5-(trifluoromethyl)cinnamic acid |

| Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)cinnamic acid |

| 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-(trifluoromethyl)cinnamic acid |

| Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)cinnamic acid |

Influence of Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of fluorine. tcichemicals.commdpi.com Its presence on the aromatic ring of 3-Bromo-5-(trifluoromethyl)cinnamic acid has a profound impact on the molecule's reactivity.

Influence on Kinetics: The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, making the carbon atom of the C-Br bond more electrophilic. tcichemicals.com This electronic effect generally accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. A more electron-poor C-Br bond is more susceptible to insertion by the electron-rich Pd(0) catalyst.

Influence on Selectivity: In terms of regioselectivity, the transformations discussed (SNAr, Suzuki, Sonogashira) occur specifically at the C-Br bond. The -CF3 group, along with the cinnamic acid moiety, activates this position toward these reactions. While it does not direct the position of substitution in these cases (which is predetermined by the bromine's location), its powerful electronic influence is key to the feasibility and rate of these transformations. Furthermore, the introduction of a -CF3 group is known to increase the lipophilicity and metabolic stability of molecules, properties that are highly significant in medicinal chemistry. mdpi.comorientjchem.org

Studies on Stereochemical Outcomes of Transformations

The stereochemistry of 3-Bromo-5-(trifluoromethyl)cinnamic acid is centered on the carbon-carbon double bond of the cinnamic acid side chain. Cinnamic acids can exist as two geometric isomers: E (trans) and Z (cis). nih.gov The trans isomer is generally the more thermodynamically stable and common form.

The chemical transformations discussed in the preceding sections—Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Sonogashira coupling—all involve reactions at the C-Br bond on the aromatic ring. These reaction sites are spatially and electronically distinct from the alkene double bond.

Under the typical mild conditions employed for palladium-catalyzed cross-coupling reactions, the stereochemistry of the double bond is not affected. libretexts.org The reaction proceeds with the retention of configuration at the double bond. Therefore, if the starting material is the trans isomer of 3-Bromo-5-(trifluoromethyl)cinnamic acid, the resulting products from Suzuki or Sonogashira coupling will also be the trans isomers. This stereochemical integrity is a significant advantage of these cross-coupling methods, allowing for the synthesis of geometrically pure products. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Trifluoromethyl Cinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H and ¹³C NMR Assignments

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic and vinylic protons. The olefinic protons (H-α and H-β) of the acrylic acid group will appear as doublets due to their vicinal coupling. The H-β proton, being closer to the aromatic ring, is expected to resonate further downfield than the H-α proton. The aromatic region will feature three distinct signals for the protons on the trisubstituted benzene (B151609) ring. Due to the substitution pattern, these protons will exhibit meta-coupling.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α | 6.5 - 6.7 | d | ~16 |

| H-β | 7.6 - 7.8 | d | ~16 |

| H-2 | 7.9 - 8.1 | s | - |

| H-4 | 7.8 - 8.0 | s | - |

| H-6 | 8.1 - 8.3 | s | - |

Note: Predicted values are based on data for analogous compounds and are for illustrative purposes. Actual experimental values may vary.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the bromo and trifluoromethyl substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 167 - 170 |

| C-α | 120 - 125 |

| C-β | 140 - 145 |

| C-1 | 135 - 138 |

| C-2 | 130 - 133 |

| C-3 | 122 - 125 (q, J ≈ 3-4 Hz) |

| C-4 | 133 - 136 |

| C-5 | 130 - 132 (q, J ≈ 30-35 Hz) |

| C-6 | 128 - 131 |

Note: Predicted values are based on data for analogous compounds like 3-(Trifluoromethyl)cinnamic acid and are for illustrative purposes. conicet.gov.arresearchgate.net Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete molecular structure. psu.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. huji.ac.illibretexts.org A cross-peak between the signals of H-α and H-β would confirm their vicinal relationship. In the aromatic region, weak cross-peaks due to meta-coupling between H-2, H-4, and H-6 might be observable, confirming their positions on the ring. ias.ac.in

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. conicet.gov.aryoutube.com It would be used to definitively assign the carbon signals for C-α, C-β, and the protonated aromatic carbons (C-2, C-4, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comhuji.ac.il Key HMBC correlations would include those from the vinylic protons (H-α and H-β) to the carbonyl carbon and the aromatic carbons, and from the aromatic protons to the surrounding carbons. This would be crucial for confirming the substitution pattern on the benzene ring.

Advanced NMR Applications (e.g., Cryoprobe for Impurity Identification)

In pharmaceutical development, identifying and characterizing impurities is of paramount importance. nih.gov Advanced NMR technologies, such as cryogenically cooled probes (cryoprobes), have significantly enhanced the sensitivity of NMR spectroscopy, making it a powerful tool for analyzing impurities, even at very low concentrations. conicet.gov.arrsc.orgresearchgate.net

A cryoprobe cools the NMR detector and preamplifier electronics to cryogenic temperatures, which dramatically reduces thermal noise and can lead to a signal-to-noise ratio enhancement of three to five times or even more compared to conventional probes. nih.gov This increased sensitivity is particularly beneficial for:

Detecting low-level impurities: Impurities present at levels below 0.1% can often be detected and characterized without the need for laborious isolation. nih.gov

Analyzing mass-limited samples: When only a small amount of a sample is available, cryoprobes can provide high-quality spectra in a reasonable amount of time.

Facilitating 2D NMR on dilute samples: The sensitivity boost from a cryoprobe makes it feasible to run information-rich 2D NMR experiments like HSQC and HMBC on impurity samples, which would be prohibitively time-consuming with a standard probe. conicet.gov.ar

For 3-Bromo-5-(trifluoromethyl)cinnamic acid, a cryoprobe-equipped NMR spectrometer would be instrumental in identifying potential process-related impurities or degradation products, ensuring the quality and safety of the compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of 3-Bromo-5-(trifluoromethyl)cinnamic acid is expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound is not available, the key absorptions can be predicted based on data from similar molecules like cinnamic acid. researchgate.netdocbrown.info

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300-2500 | O-H stretch (broad) | Carboxylic acid |

| ~1700-1680 | C=O stretch | Carboxylic acid (conjugated) |

| ~1640-1620 | C=C stretch | Alkene |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1320-1210 | C-F stretch | Trifluoromethyl group |

| ~1000-800 | C-H out-of-plane bend | Aromatic ring (trisubstituted) |

Note: Predicted values are based on characteristic infrared absorption frequencies. udel.edu Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of an aromatic carboxylic acid like 3-Bromo-5-(trifluoromethyl)cinnamic acid would provide further structural confirmation. rsc.orgias.ac.in

Predicted Raman Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~1640-1620 | C=C stretch (strong) | Alkene |

| ~1600 | Aromatic ring breathing | Aromatic ring |

| ~1000 | Aromatic ring breathing | Aromatic ring |

Note: Predicted values are based on characteristic Raman shifts for similar compounds. bohrium.comresearchgate.net Actual experimental values may vary.

Correlation of Experimental and Calculated Vibrational Frequencies

The vibrational properties of 3-Bromo-5-(trifluoromethyl)cinnamic acid can be meticulously examined by comparing experimentally obtained Fourier-transform infrared (FT-IR) and Raman spectra with theoretical calculations. researchgate.netscielo.org.mxnih.gov Density Functional Theory (DFT) is a powerful computational method for predicting vibrational frequencies. researchgate.netwisc.edu By employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum can be generated. nih.govresearchgate.net

A strong correlation between the calculated and experimental frequencies validates the accuracy of the computational model and aids in the precise assignment of vibrational modes. scielo.org.mx For instance, the characteristic olefinic C=C stretching mode in cinnamic acid derivatives is typically observed in the range of 1627-1688 cm⁻¹ in experimental spectra, and computational methods can predict this band with high accuracy. scielo.org.mx Similarly, the stretching modes of the phenyl ring C-H bonds, which appear around 3000-3100 cm⁻¹, can be accurately calculated. scielo.org.mx Discrepancies between experimental and theoretical values can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always fully accounted for in gas-phase calculations. researchgate.net The analysis of potential energy distribution (PED) can further assist in the definitive assignment of each vibrational mode. nih.gov

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for Cinnamic Acid Derivatives

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Phenyl C-H stretch | 3067 | 3054-3006 |

| Olefinic C=C stretch | 1688 | 1640 |

Note: Data is based on general findings for cinnamic acid and its derivatives and serves as an illustrative example. scielo.org.mx

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 3-Bromo-5-(trifluoromethyl)cinnamic acid through fragmentation analysis.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition of 3-Bromo-5-(trifluoromethyl)cinnamic acid. The theoretical exact mass of this compound (C₁₀H₆BrF₃O₂) can be calculated with high precision. For related compounds like 3-(trifluoromethyl)cinnamic acid, the exact mass is 216.03981395 Da. nih.gov HRMS instruments can measure this value with ppm-level accuracy, providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. researchgate.net By inducing fragmentation of the isolated molecular ion, a characteristic pattern of daughter ions is produced, which offers insights into the molecule's structure. researchgate.netmiamioh.edu For cinnamic acid derivatives, common fragmentation events include the loss of a carboxyl group (CO₂) and cleavage of the propenoic acid chain. researchgate.net In the case of 3-Bromo-5-(trifluoromethyl)cinnamic acid, the fragmentation pattern would also be influenced by the bromo and trifluoromethyl substituents. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the mass spectrum of 3-(trifluoromethyl)cinnamic acid shows significant fragments at m/z 216 (M+), 215, and 171, corresponding to the molecular ion, loss of a hydrogen atom, and loss of a carboxyl group, respectively. massbank.eu

Table 2: Illustrative Fragmentation Data for a Substituted Cinnamic Acid

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 216 | 999 | [M]+ |

| 215 | 811 | [M-H]+ |

| 199 | 288 | [M-OH]+ |

| 171 | 249 | [M-COOH]+ |

Note: This data is for 3-(trifluoromethyl)cinnamic acid and serves as an example of potential fragmentation patterns. massbank.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Cinnamic acid and its derivatives typically exhibit strong absorption in the UV region due to the presence of the conjugated system formed by the phenyl ring and the acrylic acid side chain. nih.gov The absorption maximum (λmax) for cinnamic acid is around 270-280 nm. creative-proteomics.comnist.gov The presence of substituents on the phenyl ring, such as the bromo and trifluoromethyl groups in 3-Bromo-5-(trifluoromethyl)cinnamic acid, can cause a shift in the λmax (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity. These shifts are influenced by the electronic effects (inductive and resonance) of the substituents.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of 3-Bromo-5-(trifluoromethyl)cinnamic acid and for separating potential isomers.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of cinnamic acid derivatives. creative-proteomics.comnih.govscirp.org A reversed-phase C18 column with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed. scirp.orgresearchgate.net UV detection is commonly used, with the wavelength set at the λmax of the compound. creative-proteomics.com This method can effectively separate the main compound from impurities and byproducts. srce.hr Furthermore, HPLC can be used to separate the cis (Z) and trans (E) geometric isomers of cinnamic acids, which often exhibit different retention times. researchgate.net The trans isomer is generally more stable and, therefore, more abundant. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For an aromatic carboxylic acid like 3-Bromo-5-(trifluoromethyl)cinnamic acid, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18-functionalized silica) and a polar mobile phase.

Detailed research findings on the specific HPLC analysis of 3-Bromo-5-(trifluoromethyl)cinnamic acid are not extensively published; however, based on the analysis of structurally similar cinnamic acid derivatives, a robust analytical method can be established. scirp.org The retention of the compound is influenced by the hydrophobicity imparted by the brominated and trifluoromethylated phenyl ring, as well as the polar character of the carboxylic acid group.

The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is a critical parameter. nih.govscirp.org The pH of the aqueous component is particularly important for ionizable compounds such as carboxylic acids. nih.gov To ensure good peak shape and reproducible retention times, the pH of the mobile phase is usually maintained below the pKa of the carboxylic acid group (typically around 4-5), thereby keeping the analyte in its less polar, protonated form. nih.gov This is often achieved by the addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase. nih.gov

Detection is commonly performed using a UV detector, as the conjugated system of cinnamic acid and its derivatives provides strong chromophores. The presence of the aromatic ring and the acrylic acid moiety results in significant UV absorbance, typically in the range of 250-300 nm. sielc.com

A hypothetical set of HPLC conditions for the analysis of 3-Bromo-5-(trifluoromethyl)cinnamic acid is presented in the table below.

Table 1: Representative HPLC Parameters for the Analysis of 3-Bromo-5-(trifluoromethyl)cinnamic Acid

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient (e.g., 60:40 to 80:20 Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

The retention time under these conditions would be specific to 3-Bromo-5-(trifluoromethyl)cinnamic acid and could be used for its identification and quantification when compared against a certified reference standard. The presence of impurities would be indicated by additional peaks in the chromatogram.

Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR)

For the definitive structural elucidation of a compound, especially in complex mixtures or for the identification of unknown impurities, the hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) is an exceptionally powerful tool. The LC-SPE/NMR technique provides a practical interface between these two methods. researchgate.net This approach involves the chromatographic separation of the analyte of interest, followed by its trapping onto a solid-phase extraction (SPE) cartridge. The trapped analyte is then eluted from the SPE cartridge with a deuterated solvent directly into an NMR flow probe for analysis. researchgate.net

This technique is particularly valuable for obtaining detailed structural information without the need for laborious offline isolation of the compound. A study on the impurity profiling of the structurally related compound 3-bromo-5-(trifluoromethyl)aniline (B1272211) using LC-SPE/NMR has demonstrated the utility of this approach for halogenated and trifluoromethyl-containing aromatic compounds. researchgate.net

In the analysis of 3-Bromo-5-(trifluoromethyl)cinnamic acid, the HPLC separation would first isolate the peak corresponding to the target compound. This peak would then be directed to an SPE cartridge. After trapping, the analyte would be eluted with a suitable deuterated solvent, such as acetonitrile-d3 (B32919) or methanol-d4, into the NMR spectrometer.

The subsequent acquisition of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra would allow for the complete assignment of the chemical structure.

Expected NMR Spectral Data:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinylic protons of the cinnamic acid backbone and the aromatic protons. The coupling constants between the vinylic protons would confirm the trans or cis configuration of the double bond. The aromatic region would display a splitting pattern consistent with a 1,3,5-trisubstituted benzene ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid, the vinylic carbons, and the aromatic carbons. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the CF₃ group, providing direct evidence for its presence.

2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for connecting the different structural fragments. For instance, correlations between the vinylic protons and the aromatic carbons, as well as the carbonyl carbon, would confirm the connectivity of the cinnamic acid structure.

A summary of the anticipated ¹H NMR chemical shifts for the key protons in 3-Bromo-5-(trifluoromethyl)cinnamic acid is provided in the table below, based on data from analogous structures.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Bromo-5-(trifluoromethyl)cinnamic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet |

| Vinylic Proton (α to COOH) | ~ 6.5 | doublet |

| Vinylic Proton (β to COOH) | ~ 7.7 | doublet |

| Aromatic Proton (H-2) | ~ 8.0 | singlet |

| Aromatic Proton (H-4) | ~ 7.9 | singlet |

| Aromatic Proton (H-6) | ~ 8.2 | singlet |

The combination of HPLC for separation and LC-SPE/NMR for detailed structural analysis provides an unparalleled capability for the comprehensive characterization of 3-Bromo-5-(trifluoromethyl)cinnamic acid, ensuring its unambiguous identification and purity assessment.

Computational and Quantum Chemical Investigations of 3 Bromo 5 Trifluoromethyl Cinnamic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the computational study of molecular systems, balancing accuracy with computational cost. researchgate.net For 3-Bromo-5-(trifluoromethyl)cinnamic acid, DFT calculations provide fundamental insights into its geometry, electronic landscape, and vibrational modes.

The first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For 3-Bromo-5-(trifluoromethyl)cinnamic acid, this involves determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.

Studies on similar molecules, such as trans-4-(trifluoromethyl)cinnamic acid and 3,5-bistrifluoromethylhydrocinnamic acid, have demonstrated that the trans-conformation of the cinnamic acid side chain is typically the most stable. niscpr.res.inmdpi.com It is anticipated that 3-Bromo-5-(trifluoromethyl)cinnamic acid would also favor a trans-configuration around the C=C double bond due to reduced steric hindrance. The presence of the bulky bromine and trifluoromethyl groups on the phenyl ring can influence the planarity of the molecule. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to precisely calculate these geometric parameters. researchgate.netniscpr.res.in

Table 1: Predicted Optimized Geometrical Parameters for 3-Bromo-5-(trifluoromethyl)cinnamic Acid (trans isomer)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=C | ~1.34 |

| C-C (ring) | ~1.39 - 1.41 | |

| C-Br | ~1.90 | |

| C-CF3 | ~1.50 | |

| C=O | ~1.22 | |

| C-O | ~1.35 | |

| O-H | ~0.97 | |

| Bond Angles (°) | C=C-C (phenyl) | ~121 |

| C-C-Br | ~120 | |

| C-C-CF3 | ~120 | |

| O=C-O | ~123 |

| Dihedral Angle (°) | C(phenyl)-C=C-C(carboxyl) | ~180 (trans) |

Note: The values in this table are illustrative and based on computational studies of analogous cinnamic acid derivatives. Actual values would require specific DFT calculations for 3-Bromo-5-(trifluoromethyl)cinnamic acid.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for 3-Bromo-5-(trifluoromethyl)cinnamic Acid

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

Note: These values are estimations based on trends observed in related trifluoromethyl-substituted cinnamic acids and would be refined by specific DFT calculations.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. niscpr.res.in

For 3-Bromo-5-(trifluoromethyl)cinnamic acid, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C=C stretching of the alkene, C-H stretching and bending modes of the phenyl ring and vinyl group, and vibrations associated with the C-Br and C-F bonds. Comparing the calculated vibrational frequencies with experimental data helps to confirm the molecular structure and provides a detailed understanding of the intramolecular dynamics. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.govresearchgate.net

In 3-Bromo-5-(trifluoromethyl)cinnamic acid, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The regions around the hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The electronegative bromine and trifluoromethyl groups will also influence the electrostatic potential of the phenyl ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing intramolecular interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Thermodynamic Property Calculations

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity, at different temperatures. chemeo.com These properties are essential for understanding the molecule's stability and its behavior in chemical reactions under various conditions. For 3-Bromo-5-(trifluoromethyl)cinnamic acid, these calculations would provide valuable data for process optimization and safety assessments in its synthesis and application.

Table 3: Predicted Thermodynamic Properties of 3-Bromo-5-(trifluoromethyl)cinnamic Acid at 298.15 K

| Property | Predicted Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | - | kJ/mol |

| Standard Entropy (S°) | - | J/mol·K |

Note: Specific values for these thermodynamic properties require dedicated computational studies.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry provides a framework for understanding the reactivity of 3-Bromo-5-(trifluoromethyl)cinnamic acid. By employing quantum chemical calculations, it is possible to model the molecule's electronic structure and predict its behavior in chemical reactions. Methods like Density Functional Theory (DFT) are often used to determine the distribution of electron density within the molecule. mdpi.com This allows for the identification of electron-rich and electron-poor regions, which are indicative of sites susceptible to nucleophilic or electrophilic attack, respectively.

For 3-Bromo-5-(trifluoromethyl)cinnamic acid, the electron-withdrawing nature of both the bromo and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the acrylic acid side chain. researchgate.net Computational models can quantify this influence by calculating various molecular descriptors.

Illustrative Reactivity Descriptors:

Below is an illustrative table of reactivity descriptors that could be calculated for 3-Bromo-5-(trifluoromethyl)cinnamic acid using quantum chemical methods. Note: The values presented are typical for a molecule with these functional groups and are for illustrative purposes to demonstrate the output of such a computational study.

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -7.2 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Mulliken Atomic Charges | C(α): +0.15, C(β): -0.05 | Predicts sites for addition reactions on the double bond. |

These calculations can also be extended to model entire reaction pathways, such as esterification of the carboxylic acid or addition reactions at the double bond. nih.gov By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out. This provides crucial information about the activation energies and thermodynamics of possible reactions, helping to predict the most favorable reaction conditions and potential byproducts.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. youtube.com For 3-Bromo-5-(trifluoromethyl)cinnamic acid, MD simulations can provide detailed insights into its interactions with solvent molecules and its aggregation behavior. nih.gov

In a typical MD simulation, the molecule is placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. nih.gov This allows for the analysis of how the solvent molecules arrange themselves around the solute, a process known as solvation. nih.gov The simulation can reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as the hydrophobic interactions around the substituted phenyl ring. nih.govpku.edu.cn

Illustrative MD Simulation Parameters:

This table illustrates typical parameters that would be set for an MD simulation of 3-Bromo-5-(trifluoromethyl)cinnamic acid in a water box.

| Parameter | Value |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Box Size | 50 Å x 50 Å x 50 Å |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

Furthermore, MD simulations can be used to study intermolecular interactions between multiple molecules of 3-Bromo-5-(trifluoromethyl)cinnamic acid. This is particularly relevant for understanding its solid-state packing, which can influence physical properties like melting point and solubility. The simulations can predict how the molecules arrange themselves to maximize favorable interactions, such as π-π stacking of the phenyl rings and hydrogen bonding between the carboxylic acid moieties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. mdpi.com For 3-Bromo-5-(trifluoromethyl)cinnamic acid, QSAR studies would be invaluable for designing new derivatives with enhanced properties, such as improved biological activity or desired solubility.

A QSAR study begins with a dataset of compounds that are structurally related to 3-Bromo-5-(trifluoromethyl)cinnamic acid, along with their experimentally measured activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity. Such a model can then be used to predict the activity of new, yet-to-be-synthesized, derivatives.

Illustrative QSAR Model Equation:

A hypothetical QSAR equation for a series of cinnamic acid derivatives might look like this:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3(Molecular Surface Area)

Where pIC50 is the biological activity, and c0, c1, c2, and c3 are coefficients determined from the regression analysis.

The insights gained from the QSAR model provide design principles. For instance, if the model shows that a lower LogP and a higher dipole moment lead to better activity, new derivatives of 3-Bromo-5-(trifluoromethyl)cinnamic acid could be designed with more polar substituents to optimize these properties. This rational, data-driven approach can significantly accelerate the discovery of new and more effective compounds. mdpi.comnih.gov

Applications in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

3-Bromo-5-(trifluoromethyl)cinnamic acid is a versatile building block for creating complex organic molecules, a critical aspect of drug discovery and materials science. fluorochem.co.uk Its value stems from the presence of several distinct functional groups on a single phenyl ring structure, each offering a handle for different chemical transformations. nih.gov

The primary reactive sites include:

Carboxylic Acid: This group can readily undergo esterification or amidation reactions. nih.gov

Alkene (Double Bond): The double bond is susceptible to various addition reactions, including hydrogenation and halogenation. researchgate.net

Bromo Group: The bromine atom is an excellent participant in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. google.com

Trifluoromethyl Group: This group is generally stable and is incorporated to enhance the electronic and physiological properties of the final molecule.

This multi-faceted reactivity allows chemists to build molecular complexity in a stepwise and controlled manner. For instance, the carboxylic acid can be coupled with an amine, while the bromo group is reserved for a subsequent palladium-catalyzed cross-coupling reaction to attach another aryl group. Cinnamic acids and their derivatives are recognized as important precursors for a variety of polymers with applications in fields like photolithography and non-linear optics. thepharmajournal.com

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structural framework of 3-Bromo-5-(trifluoromethyl)cinnamic acid is particularly relevant to medicinal chemistry, where the trifluoromethylphenyl moiety is a common feature in many therapeutic agents.

While not a direct precursor, the synthesis of the calcimimetic agent Cinacalcet provides a clear model for the utility of the trifluoromethyl-substituted cinnamic acid core. Cinacalcet is crucial for treating secondary hyperparathyroidism. nih.govmdpi.com Several synthetic routes to Cinacalcet rely on intermediates that are structurally analogous to 3-Bromo-5-(trifluoromethyl)cinnamic acid.

One key strategy involves the hydrogenation of 3-(trifluoromethyl)cinnamic acid to produce 3-(3-trifluoromethyl)phenyl)propionic acid. google.com This saturated acid is then coupled with (R)-1-(1-naphthyl)ethylamine, and the resulting amide is reduced to form Cinacalcet. google.comgoogle.com

Another advanced method employs a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and an acrolein derivative, catalyzed by a palladium complex. nih.govresearchgate.netnih.gov The resulting intermediate is then converted to 3-(3-trifluoromethylphenyl)propanal, a key precursor that undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine to yield the final drug. mdpi.comnih.gov These syntheses underscore the importance of the trifluoromethylphenyl scaffold, which is the central feature of 3-Bromo-5-(trifluoromethyl)cinnamic acid.